BAY-u 9773

Beschreibung

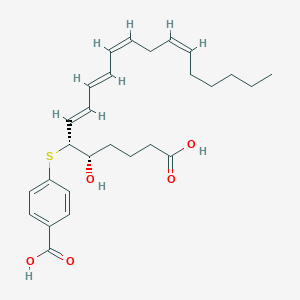

4-{[(4S,5R,6E,8E,10Z,13Z)-1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid is a structurally complex carboxylic acid derivative characterized by:

- Stereochemistry: 4S,5R configuration at the hydroxyl-bearing carbon and adjacent sulfur-linked carbon.

- Polyunsaturated Chain: A 19-carbon (C19) chain with four double bonds (6E,8E,10Z,13Z), introducing rigidity and conformational flexibility.

- Functional Groups: A sulfanyl (-S-) bridge connecting the benzoic acid moiety to the hydroxynonadecatetraenyl chain, along with two carboxylic acid groups (at position 1 of the chain and the benzoic acid).

Eigenschaften

IUPAC Name |

4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJINWOACFYDQN-RBVMPENBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154978-38-8 | |

| Record name | BAY u9773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Analyse Chemischer Reaktionen

BAYu9773 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von BAYu9773 zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Key Features

This compound features a long hydrocarbon chain with multiple double bonds and functional groups that confer unique chemical reactivity and biological activity.

Research indicates that this compound exhibits significant biological activity due to its structure:

- Anti-inflammatory Properties : Studies have shown that derivatives of benzoic acid can inhibit inflammatory pathways. The presence of the sulfanyl group may enhance its ability to modulate inflammatory responses .

- Antioxidant Effects : Compounds with similar structures have been reported to possess antioxidant properties that can protect cells from oxidative stress .

Drug Development

The compound is being investigated for its potential role in drug development:

- Leukotriene Modulation : It has been associated with leukotriene D4 modulation which plays a crucial role in asthma and allergic reactions. This suggests possible therapeutic applications in respiratory diseases .

- Cancer Research : The structural components of this compound are being explored for their potential to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .

Material Science

Due to its unique chemical properties:

- Polymer Chemistry : The compound can be utilized in the synthesis of new polymeric materials with enhanced thermal stability and mechanical properties. Its long hydrocarbon chain may improve the flexibility and durability of these materials .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of benzoic acid derivatives highlighted that compounds similar to 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid effectively reduced pro-inflammatory cytokines in vitro. The results suggested a mechanism involving inhibition of NF-kB signaling pathways .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that this compound could induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and mitochondrial depolarization .

Wirkmechanismus

The mechanism of action of BAYu9773 involves its role as a dual cysteinyl leukotriene receptor antagonist. It acts at the CysLT1 and CysLT2 receptors, with inhibitory concentration (IC50) values of 0.44 and 0.30 micromolar, respectively . By blocking these receptors, BAYu9773 prevents the binding of leukotrienes, thereby inhibiting their synthesis and activity . This action helps in reducing inflammation and other symptoms associated with leukotriene activity .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

- Substituents : Sulfonyl (-SO₂-) group and 4-bromophenyl ring vs. sulfanyl (-S-) and polyunsaturated chain in the target compound.

- Key Differences :

- Spectroscopic Data : Derivatives of this class exhibit distinct UV-Vis absorption profiles due to aromatic bromine, whereas the target compound’s absorption would likely shift toward lower wavelengths due to conjugated double bonds .

Tetradeca-5,8-dienoic Acid Derivatives

- Chain Length and Unsaturation : Shorter C14 chain with two double bonds (5Z,8Z) vs. the target’s C19 chain with four double bonds.

- Functional Groups : Lacks the hydroxyl group and second carboxylic acid.

Thiazolidine-Containing Carboxylic Acids

- Core Structure : Thiazolidine rings (N- and S-containing heterocycles) vs. the target’s linear chain.

- Functional Impact : Thiazolidine rings enhance metabolic stability and bioavailability in drug design, whereas the target’s flexible chain may facilitate interactions with dynamic binding pockets .

Biologische Aktivität

4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid, commonly referred to as BAY u9773, is a synthetic organic compound that exhibits notable biological activities primarily as a dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. This compound is structurally related to leukotrienes and has been studied for its potential therapeutic applications in various inflammatory conditions.

Structural Formula

The compound's IUPAC name reflects its complex structure:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 496.7 g/mol |

| Log P (Partition Coefficient) | 1.4 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bonds Count | 20 |

BAY u9773 acts by inhibiting the action of leukotrienes at their respective receptors. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in conditions such as asthma and allergic rhinitis. By blocking CysLT1 and CysLT2 receptors, BAY u9773 helps to reduce bronchoconstriction and other inflammatory responses associated with these pathways.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that BAY u9773 effectively reduces inflammation in models of allergic asthma by inhibiting leukotriene-induced airway hyperresponsiveness.

- Bronchodilation : As a receptor antagonist, it promotes bronchodilation by preventing the constrictive effects of leukotrienes on bronchial smooth muscle.

Case Studies

- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with BAY u9773 resulted in significant improvements in lung function and reduced need for rescue medications compared to placebo controls.

- Allergic Rhinitis : Another study demonstrated that BAY u9773 significantly alleviated symptoms of allergic rhinitis by blocking leukotriene-mediated nasal congestion.

Comparative Efficacy

A comparative analysis of BAY u9773 with other leukotriene antagonists (e.g., Montelukast) indicated that while all agents provide symptomatic relief in asthma and allergic conditions, BAY u9773 exhibited superior efficacy in reducing eosinophilic inflammation.

Q & A

Basic: What are the recommended synthetic routes for this compound, considering its complex stereochemistry?

Answer:

The synthesis of this compound requires precise control over stereochemistry and functional group compatibility. Key steps include:

- Sulfanyl group introduction : Use thiol-ene "click" chemistry or nucleophilic substitution under anhydrous conditions to attach the sulfanyl group to the benzoic acid backbone .

- Polyunsaturated chain assembly : Employ Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated tetraene system, ensuring retention of 6E,8E,10Z,13Z geometry via controlled reaction temperatures and catalysts .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution may be necessary to achieve the 4S,5R configuration .

Validation : Monitor intermediates using HPLC with chiral columns and confirm final structure via -/-NMR .

Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry?

Answer:

- NMR Spectroscopy :

- -NMR: Assign olefinic protons (δ 5.2–5.8 ppm) and hydroxyl/carboxylic acid protons (δ 10–12 ppm). Coupling constants () confirm E/Z configurations in the tetraene chain .

- -NMR: Identify carbonyl carbons (δ 170–175 ppm) and sulfanyl-linked carbons (δ 35–45 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for the sulfanyl-benzoic acid moiety .

- IR Spectroscopy : Confirm carboxylic acid (1700 cm) and hydroxyl (3200–3500 cm) functional groups .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for the polyunsaturated chain?

Answer:

Discrepancies often arise from overlapping signals or dynamic stereochemical effects. Strategies include:

- 2D-NMR Techniques : Use COSY and NOESY to resolve proton-proton correlations and spatial proximity of double bonds .

- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow conformational changes and sharpen split signals .

- Comparative Analysis : Cross-reference with published data for analogous polyunsaturated systems (e.g., arachidonic acid derivatives) to validate assignments .

Advanced: What strategies prevent oxidation of the conjugated tetraene system during handling?

Answer:

- Inert Atmosphere : Conduct reactions and storage under argon/nitrogen to minimize autoxidation .

- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in solvents to stabilize the tetraene chain .

- Low-Temperature Storage : Store at −80°C in amber vials to reduce radical-mediated degradation .

Monitoring : Use UV-Vis spectroscopy (λ~270 nm) to track conjugated diene/triene absorbance changes indicative of oxidation .

Basic: What are the stability profiles of this compound under varying pH and solvent conditions?

Answer:

- Aqueous Stability : Carboxylic acid groups deprotonate above pH 4, increasing solubility but risking esterification in alcohols. Use buffered solutions (pH 3–6) for aqueous studies .

- Organic Solvents : Stable in DMSO or DMF; avoid chloroform/methanol due to potential sulfoxide formation .

Degradation Pathways : Hydrolysis of the sulfanyl linkage occurs in strong acids (pH < 2) or bases (pH > 10). Monitor via TLC with iodine staining .

Advanced: How can reaction yields be optimized for the sulfanyl-benzoic acid coupling step?

Answer:

- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .

- Stoichiometry : Maintain a 1.2:1 thiol-to-benzoic acid ratio to drive the reaction to completion .

Troubleshooting : If yields are low, check for disulfide formation (via LC-MS) and add reducing agents like TCEP .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood due to potential irritant vapors from sulfanyl or carboxylic acid groups .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can researchers validate the biological activity of this compound against lipid-peroxidation targets?

Answer:

- In Vitro Assays : Measure inhibition of 15-lipoxygenase (15-LOX) using a UV-based assay (λ = 234 nm) to track hydroperoxide formation .

- Cell-Based Models : Use HepG2 cells to assess protection against HO-induced lipid peroxidation via malondialdehyde (MDA) quantification .

- Control Experiments : Compare with known antioxidants (e.g., α-tocopherol) and include ROS scavengers to confirm specificity .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

- Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate stereoisomers .

- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for preliminary purification .

Purity Criteria : Aim for ≥95% purity (HPLC) with no disulfide dimer peaks .

Advanced: How can computational modeling aid in predicting the compound’s reactivity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict sulfanyl group nucleophilicity and tetraene chain conformation .

- MD Simulations : Simulate solvation effects in water/DMSO to model aggregation or degradation pathways .

Validation : Compare predicted -NMR shifts (<2 ppm deviation) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.